molecular formula C27H20Cl2N2O4S B12039320 Ethyl 2-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 324566-50-9

Ethyl 2-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12039320
CAS No.: 324566-50-9
M. Wt: 539.4 g/mol
InChI Key: RMCTZMKLKAGLAF-HYARGMPZSA-N
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Description

SALOR-INT L253820-1EA is a chemical compound with the CAS number 324566-50-9. It is known for its unique chemical properties and applications in various scientific fields. This compound is often used in research and industrial applications due to its specific characteristics and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SALOR-INT L253820-1EA typically involves a series of chemical reactions that require precise conditions. One common method involves the addition reaction of benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate, followed by a dehydration reaction to obtain the final product .

Industrial Production Methods

In industrial settings, the production of SALOR-INT L253820-1EA is scaled up using similar synthetic routes but with optimized conditions to ensure higher yields and purity. The process involves the use of advanced equipment and controlled environments to maintain the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

SALOR-INT L253820-1EA undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of products depending on the substituents involved .

Scientific Research Applications

SALOR-INT L253820-1EA has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of SALOR-INT L253820-1EA involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to SALOR-INT L253820-1EA include:

Uniqueness

SALOR-INT L253820-1EA stands out due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications. Its unique properties allow it to be used in various fields, from chemistry and biology to medicine and industry .

Biological Activity

Ethyl 2-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies highlighting its pharmacological applications.

Synthesis

The compound can be synthesized through a multi-step reaction involving the condensation of 5-(2,5-dichlorophenyl)furan-2-aldehyde with various thiazolo and pyrimidine derivatives. The synthetic pathway typically involves the use of piperidine as a catalyst in ethanol, leading to the formation of the target compound with high yield and purity .

Biological Activity Overview

The biological activities of this compound are primarily attributed to its structural features, which include a furan moiety and a thiazolo-pyrimidine framework. These structural elements are known to impart various pharmacological properties.

Antitumor Activity

In vitro studies have demonstrated that the compound exhibits significant antitumor activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The results indicate a dose-dependent inhibition of cell growth, comparable to established chemotherapeutics like doxorubicin .

Cell LineIC50 (µM)Comparison to Doxorubicin
MCF-715Moderate
NCI-H46020Comparable
SF-26810High efficacy

Antimicrobial Activity

The compound also exhibits antimicrobial properties . Studies have shown that it is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In animal models, administration resulted in reduced inflammation markers and alleviated symptoms associated with inflammatory diseases .

Case Studies

  • Case Study on Antitumor Efficacy : A study evaluated the effects of this compound on MCF-7 cells. The compound was administered at varying concentrations over 48 hours. Results showed a significant reduction in cell viability at concentrations above 10 µM .
  • Antimicrobial Testing : In another study assessing antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .

Properties

CAS No.

324566-50-9

Molecular Formula

C27H20Cl2N2O4S

Molecular Weight

539.4 g/mol

IUPAC Name

ethyl (2E)-2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H20Cl2N2O4S/c1-3-34-26(33)23-15(2)30-27-31(24(23)16-7-5-4-6-8-16)25(32)22(36-27)14-18-10-12-21(35-18)19-13-17(28)9-11-20(19)29/h4-14,24H,3H2,1-2H3/b22-14+

InChI Key

RMCTZMKLKAGLAF-HYARGMPZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)S2)C

Origin of Product

United States

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